N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide
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Overview
Description
N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a propylpiperidinyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Propyl Group: The next step involves the introduction of the propyl group at the 1-position of the piperidine ring. This can be accomplished through alkylation reactions using propyl halides in the presence of a base.
Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropylcarbene to the piperidine ring.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the intermediate compound with a suitable amine and an activating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the compound into reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups.
Scientific Research Applications
N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial effects.
Industry: The compound is used in the development of new materials and chemical processes. It may serve as a key intermediate in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide involves its interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(1-propylpiperidin-4-yl)-N’-[2-((1,2,3,4-tetrahydroisoquin-2-yl)carbonyl)phenyl]urea
- N-cyclopropyl-N-(1-propylpiperidin-4-yl)-3-(trifluoromethyl)benzenesulphonamide
Uniqueness
N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide is unique due to its specific structural features, including the presence of a cyclopropyl group and a propanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O/c1-2-11-21-13-9-18(10-14-21)22-12-3-4-16(15-22)5-8-19(23)20-17-6-7-17/h16-18H,2-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNRNMLDUBAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)CCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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